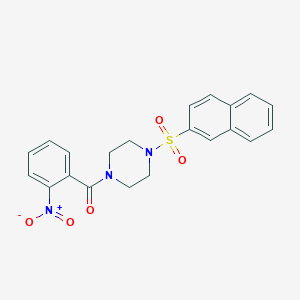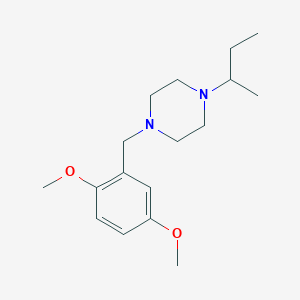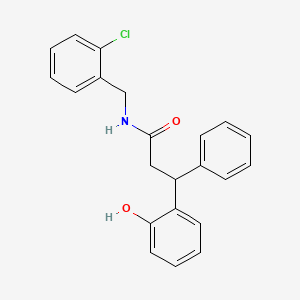
1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine
Overview
Description
1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine, also known as NBDNJ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various drugs and pharmaceuticals. NBDNJ has been found to possess several unique properties that make it an attractive candidate for use in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine involves its binding to the luminal domain of VGLUT2, which prevents the transporter from undergoing the conformational changes necessary for glutamate uptake. This results in a reduction in glutamate release and altered synaptic transmission, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects
In addition to its effects on synaptic transmission, this compound has also been found to have several other biochemical and physiological effects. For example, it has been shown to inhibit the uptake of other neurotransmitters such as GABA and glycine, as well as the uptake of the amino acid L-proline. It has also been found to have anticonvulsant and analgesic effects, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine is its specificity for VGLUT2, which allows for selective inhibition of glutamate release and altered synaptic transmission. However, this specificity also limits its utility for studying other aspects of synaptic transmission and neuronal function. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for use in research.
Future Directions
There are several potential future directions for research on 1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine. One area of interest is the development of more potent and selective VGLUT2 inhibitors, which could have therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain. Another area of interest is the study of the effects of this compound on other aspects of synaptic transmission and neuronal function, which could provide insights into the mechanisms underlying these processes. Finally, the development of more efficient synthesis methods for this compound could help to increase its availability for use in research.
Scientific Research Applications
1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been found to act as a potent inhibitor of the vesicular glutamate transporter 2 (VGLUT2). This transporter is responsible for the uptake of glutamate into synaptic vesicles, and its inhibition by this compound has been shown to reduce glutamate release and alter synaptic transmission.
properties
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c25-21(19-7-3-4-8-20(19)24(26)27)22-11-13-23(14-12-22)30(28,29)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUXYMXQCBAMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)
![N-(2-furylmethyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3948264.png)


![N-benzyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B3948296.png)


![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B3948315.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3948319.png)

![N-[4-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3948334.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B3948351.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3948354.png)